Dodecane-1,12-diamine;dodecanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

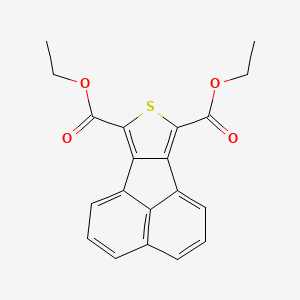

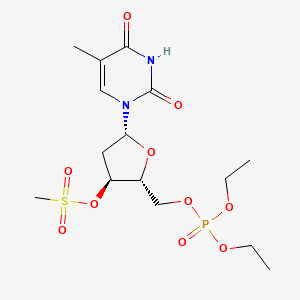

Dodecane-1,12-diamine;dodecanedioic acid is a compound formed by the combination of dodecane-1,12-diamine and dodecanedioic acid. This compound is notable for its applications in various fields, including polymer science, materials engineering, and biomedicine. Dodecane-1,12-diamine is a diamine with two amino groups attached to a twelve-carbon aliphatic chain, while dodecanedioic acid is a dicarboxylic acid with two carboxyl groups on a twelve-carbon chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Dodecane-1,12-diamine

Synthesis: Dodecane-1,12-diamine can be synthesized through the hydrogenation of dodecanedinitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions.

Reaction Conditions: The hydrogenation process is carried out at temperatures ranging from 100°C to 150°C and pressures of 50 to 100 atmospheres.

-

Dodecanedioic Acid

Synthesis: Dodecanedioic acid is traditionally produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene via cyclotrimerization, followed by hydrogenation to cyclododecane.

Alternative Methods: An alternative route involves the ozonolysis of cyclododecene.

Industrial Production Methods

Industrial production of dodecanedioic acid often involves the use of renewable plant-oil feedstocks, such as switchgrass, to produce the acid in a more sustainable manner . This method reduces the environmental impact and reliance on petrochemical sources.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents and Conditions: Dodecane-1,12-diamine can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Products: Oxidation typically yields dodecanedioic acid and other intermediate products depending on the reaction conditions.

-

Reduction

Reagents and Conditions: Reduction of dodecanedioic acid can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: The reduction process yields dodecane-1,12-diol as the major product.

-

Substitution

Reagents and Conditions: Substitution reactions involving dodecane-1,12-diamine can occur with halogenating agents like thionyl chloride (SOCl2) to form dodecane-1,12-dichloride.

Products: The major product is dodecane-1,12-dichloride, which can be further used in polymerization reactions.

Applications De Recherche Scientifique

Chemistry

Biology

Biodegradable Polymers: The compound is utilized in the development of biodegradable polymers for medical applications, including drug delivery systems and tissue engineering scaffolds.

Medicine

Diabetes Management: Dodecanedioic acid has shown potential in maintaining normal blood sugar and energy levels in type 2 diabetic patients without increasing blood glucose load.

Industry

Corrosion Inhibitors: The compound is used in the formulation of corrosion inhibitors for metal protection in industrial applications.

Surfactants: It is also employed in the production of surfactants for detergents and cleaning agents.

Mécanisme D'action

The mechanism of action of dodecane-1,12-diamine;dodecanedioic acid involves its interaction with molecular targets such as enzymes and receptors. In polymer applications, the compound forms strong amide bonds, contributing to the mechanical properties of the resulting polymers. In biological systems, dodecanedioic acid can be metabolized to produce energy, influencing metabolic pathways and maintaining energy homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

-

Hexane-1,6-diamine;hexanedioic acid

-

Octane-1,8-diamine;octanedioic acid

Comparison: With a shorter carbon chain, this compound forms polymers with different flexibility and melting points compared to dodecane-1,12-diamine;dodecanedioic acid.

-

Decane-1,10-diamine;decanedioic acid

Comparison: This compound has a ten-carbon chain, offering a balance between the properties of hexane-1,6-diamine;hexanedioic acid and this compound.

Uniqueness

This compound is unique due to its twelve-carbon chain length, which provides a distinct combination of flexibility, strength, and thermal stability. This makes it particularly suitable for high-performance polymer applications and specialized industrial uses.

Propriétés

Numéro CAS |

60180-78-1 |

|---|---|

Formule moléculaire |

C24H50N2O4 |

Poids moléculaire |

430.7 g/mol |

Nom IUPAC |

dodecane-1,12-diamine;dodecanedioic acid |

InChI |

InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16) |

Clé InChI |

SWZJUAVKTJFUIS-UHFFFAOYSA-N |

SMILES canonique |

C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |

Numéros CAS associés |

36497-34-4 60180-78-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

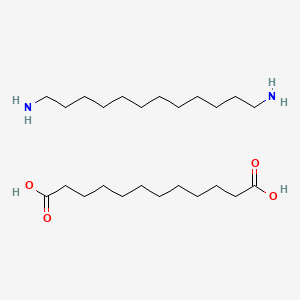

![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)

![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)